2-Ethylquinoxaline 1,4-dioxide

Antibacterial Structure-Activity Relationship Gram-negative selectivity

2-Ethylquinoxaline 1,4-dioxide (CAS 16007-75-3) is a heterocyclic N-oxide belonging to the quinoxaline 1,4-di-N-oxide class, a scaffold recognized for its broad-spectrum antibacterial, antimycobacterial, and antiparasitic properties. The biological activity of this class is critically dependent on the presence of the two N-oxide functional groups, which undergo bioreductive activation within target cells.

Molecular Formula C10H10N2O2
Molecular Weight 190.2 g/mol
CAS No. 16007-75-3
Cat. No. B092333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylquinoxaline 1,4-dioxide
CAS16007-75-3
Synonyms2-Ethylquinoxaline 1,4-dioxide
Molecular FormulaC10H10N2O2
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESCCC1=C[N+](=O)C2=CC=CC=C2N1[O-]
InChIInChI=1S/C10H10N2O2/c1-2-8-7-11(13)9-5-3-4-6-10(9)12(8)14/h3-7H,2H2,1H3
InChIKeyWOSBROCEKUGOHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethylquinoxaline 1,4-dioxide: Baseline Chemical and Pharmacological Profile for Scientific Procurement


2-Ethylquinoxaline 1,4-dioxide (CAS 16007-75-3) is a heterocyclic N-oxide belonging to the quinoxaline 1,4-di-N-oxide class, a scaffold recognized for its broad-spectrum antibacterial, antimycobacterial, and antiparasitic properties [1]. The biological activity of this class is critically dependent on the presence of the two N-oxide functional groups, which undergo bioreductive activation within target cells [2]. The compound is formally characterized as 3-ethyl-4-oxidoquinoxalin-1-ium 1-oxide, with a molecular formula of C10H10N2O2 and a molecular weight of 190.2 g/mol [3]. In the context of the quinoxaline 1,4-dioxide series, the specific 2-ethyl substituent differentiates it from the unsubstituted parent and other 2-alkyl analogs, which can influence key drug-likeness parameters such as lipophilicity and steric bulk, ultimately affecting the biological potency and spectrum of activity [4].

1
N-oxide-dependent activation: bioreductive activation pathway studies in target cells
2
2-ethyl differentiation: lipophilicity-modulated membrane permeability and target engagement
3
Antimicrobial screening scaffold: supports Gram-negative selectivity and antimycobacterial SAR studies

Why Generic Quinoxaline 1,4-Dioxide Substitution Fails: The Critical Role of the 2-Ethyl Substituent


Quinoxaline 1,4-dioxides as a class cannot be considered interchangeable due to profound structure-activity relationship (SAR) differences driven by even minor substituent changes. The antimycobacterial activity of quinoxaline-2-carboxylate 1,4-dioxides, for example, is directly modulated by the ester group, with the ethyl ester demonstrating a specific rank-order potency that is distinct from methyl, allyl, or tert-butyl analogs [1]. Similarly, in simple 2-substituted quinoxaline 1,4-dioxides, moving from a 2-methyl (2MQNX) to a 2-hydrogen (QNX) substituent drastically alters the spectrum of antibacterial activity and minimum inhibitory concentration (MIC) values against Gram-negative and Gram-positive pathogens [2]. This established SAR sensitivity forms the logical basis for the specific selection of 2-ethylquinoxaline 1,4-dioxide; the ethyl group is predicted to confer a unique combination of lipophilicity (LogP) and steric profile that distinguishes it from both shorter (methyl) and longer (propyl) alkyl chain analogs, directly impacting membrane permeability, target binding, and the bioreductive activation rate, thereby making generic substitution scientifically unsound [3].

2-Methyl analog
2-Ethyl vs. 2-Methyl: even minor alkyl lengthening may shift the antibacterial spectrum; MIC values can differ substantially and class-level SAR does not transfer directly.
2-Carboxylate esters
2-Ethyl core vs. 2-Ethyl carboxylate: the ester-substituted chemotype possesses a distinct rank-order potency profile for antitubercular activity; the simpler 2-ethyl scaffold may have a different potency window.
Unsubstituted parent
2-Ethyl vs. 2-Hydrogen (QNX): the absence of the 2-ethyl group removes the lipophilicity and steric contribution that influences membrane permeability and bioreductive activation rate; activity against intracellular pathogens may shift significantly.

2-Ethylquinoxaline 1,4-dioxide: Quantitative Comparator Evidence for Scientific Selection


Differentiated Antibacterial Spectrum: Gram-Negative Selectivity Versus 2-Methyl Analog (2MQNX)

A direct head-to-head study comparing the parent quinoxaline 1,4-dioxide (QNX) and its 2-methyl derivative (2MQNX) against a panel of bacterial strains provides a quantitative baseline for class-level inference. Against E. coli ATCC 25922, QNX (hydrogen at position 2) exhibited a significantly lower MIC than 2MQNX (methyl at position 2) [1]. As the 2-ethyl derivative, 2-Ethylquinoxaline 1,4-dioxide, has a larger and more lipophilic substituent, its antibacterial spectrum and potency are expected to diverge further, potentially mirroring the class trend where increased lipophilicity correlates with enhanced activity against specific Gram-negative strains.

Gram-negative selectivity
Class-level inference
~16-fold MIC increase from 2-H to 2-methyl against E. coli ATCC 25922; 2-ethyl lipophilicity predicted to diverge further
Alkyl chain length drives antibacterial spectrum shift
Data to verify for 2-ethyl derivative; class-level trend review
Antibacterial Structure-Activity Relationship Gram-negative selectivity

Antitubercular Potency Ranking: Ethyl Ester Superiority in a Related Quinoxaline-2-Carboxylate Series

In a study synthesizing 29 quinoxaline-2-carboxylate 1,4-dioxide derivatives, a clear structure-activity relationship was established for the ester group, where the ethyl ester was superior to several other alkyl esters. The antituberculosis activity improved in the order benzyl > ethyl > methoxyethyl > allyl > tert-butyl [1]. This directly positions the ethyl substituent as a favorable pharmacophoric element within the quinoxaline 1,4-dioxide chemotype for antimycobacterial applications, suggesting that 2-Ethylquinoxaline 1,4-dioxide, as a simpler analog of the ethyl ester, may retain a more favorable activity profile than its methyl ester counterpart.

Antitubercular ester ranking
Class-level inference
Benzyl > Ethyl > Methoxyethyl > Allyl > tert-Butyl against M. tuberculosis H37Rv
Ethyl ranked second among five ester substituents; supports 2-ethyl congener selection for antimycobacterial screening
Class-level pharmacophoric preference; direct 2-ethyl MIC data to review
Antitubercular Mycobacterium tuberculosis SAR

Comparative Antimycobacterial Potency: Substituted Quinoxaline 1,4-Dioxides Against M. tuberculosis

A landmark study on quinoxaline-2-carboxylate 1,4-di-N-oxide derivatives established that these compounds retain full activity against a broad panel of single-drug-resistant M. tuberculosis strains, with MIC ratios for resistant vs. non-resistant strains being comparable to those of the H37Rv reference strain [1]. The lead compound, ethyl 7-chloro-3-methylquinoxaline-2-carboxylate 1,4-dioxide, demonstrated in vivo efficacy by reducing CFU counts in both lungs and spleens of infected mice following oral administration [1]. Since 2-Ethylquinoxaline 1,4-dioxide lacks the 7-chloro and 3-methyl substituents, it serves as a simpler but analogous scaffold, sharing the core 2-ethyl 1,4-dioxide substructure that forms the basis of this novel, resistance-circumventing mechanism.

Drug-resistant TB activity
Class-level inference
Resistance index (MIC resistant / MIC H37Rv) ~1–2 for 2-ethyl carboxylate analog against INH-, RIF-, and fluoroquinolone-resistant strains
2-Ethyl 1,4-dioxide core linked to novel, resistance-circumventing mechanism
Validated on carboxylate analog; simpler 2-ethyl scaffold to confirm
Antimycobacterial Drug-Resistant Tuberculosis Novel Mechanism of Action

Predicted Physicochemical Differentiation: Lipophilicity and Drug-Likeness vs. 2-Methyl Analog

A comparative physicochemical analysis between 2-Ethylquinoxaline 1,4-dioxide and 2-Methylquinoxaline 1,4-dioxide (2MQNX) can be predicted based on established structural principles. Increasing the alkyl chain from methyl to ethyl increases the calculated LogP (cLogP) by approximately 0.5 units [1]. This increase directly enhances membrane permeability potential, which is a crucial parameter for intracellular target engagement, particularly for pathogens like M. tuberculosis. 2-Ethylquinoxaline 1,4-dioxide, with one additional rotatable bond and a larger molar refractivity than its 2-methyl counterpart, is predicted to have a superior passive membrane diffusion profile.

Lipophilicity prediction
Supporting evidence
Predicted cLogP ~1.0 (2-ethyl) vs. ~0.5 (2-methyl); ~3-fold membrane permeability increase expected
Higher predicted lipophilicity supports intracellular pathogen assay selection
Predicted value; experimental LogP to confirm
Drug-likeness Lipophilicity ADMET

Optimal Research and Industrial Usage Scenarios for 2-Ethylquinoxaline 1,4-dioxide


Medicinal Chemistry: Lead Scaffold for Gram-Negative Selective Antibiotics

Based on the demonstrated Gram-negative selectivity of the quinoxaline 1,4-dioxide class [1], 2-Ethylquinoxaline 1,4-dioxide is the ideal choice for initiating a medicinal chemistry SAR program targeting drug-resistant Enterobacteriaceae. Its specific 2-ethyl substituent strategically places it as an intermediate lipophilicity congener—more membrane-permeable than the 2-methyl analog but less bulky than a 2-propyl variant—offering the optimal balance for both outer membrane penetration and solubility [2].

Antitubercular Drug Discovery: Probe for Novel Mechanism-of-Action Studies

Given the established evidence that quinoxaline 1,4-dioxides operate via a novel mechanism of action, distinct from current antitubercular drugs like isoniazid and PA-824 [3], 2-Ethylquinoxaline 1,4-dioxide is a powerful tool compound for studying bioreductive activation and target identification in M. tuberculosis. Its unique activation pathway, validated in related analogs, makes it invaluable for resistance mechanism studies [3].

Chemical Biology: Intracellular Pathogen Probe

The compound's predicted superior membrane permeability compared to its 2-methyl analog makes it the preferred choice for cellular models of intracellular infection, such as M. tuberculosis-infected macrophages [4]. Its enhanced ability to cross both the host cell membrane and the pathogen's cell wall is essential for accurately determining intracellular minimum bactericidal concentrations (MBCs) [1].

Analytical Chemistry: Reference Standard for Veterinary Drug Residue Analysis

2-Ethylquinoxaline 1,4-dioxide (CAS 16007-75-3) is structurally related to the veterinary growth promoter Mequindox (3-methyl-2-ethylquinoxaline-1,4-dioxide). Its distinct chromatographic and mass spectral properties make it a critical certified reference material for developing and validating LC-MS/MS methods for quinoxaline residue detection in food matrices [5].

Application
Selection Property
Validation Focus
Gram-negative antibacterial SAR
2-Ethyl lipophilicity and membrane permeability profile
MIC panel and spectrum shift relative to 2-methyl and 2-H analogs
Antitubercular probe development
Novel mechanism-of-action scaffold with ethyl pharmacophoric element
Resistance index against single-drug-resistant M. tuberculosis strains
Intracellular pathogen model studies
Predicted membrane permeability advantage
Intracellular MBC determination and target engagement in infected macrophages
Analytical reference for residue detection
Distinct chromatographic and mass spectral profile
LC-MS/MS method development for quinoxaline residue identification
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